molecular formula C13H14N2O2S B1425054 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-31-5

1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1425054
M. Wt: 262.33 g/mol
InChI Key: YUGOOPMECUVLRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have been reviewed, covering the literature since 2015 . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecular formula of 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is C13H14N2O2S. Its molecular weight is 262.33 g/mol.


Chemical Reactions Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .

Scientific Research Applications

Microwave-Assisted Synthesis

A study investigated the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, utilizing microwave-assisted reactions. These compounds demonstrated significant antibacterial and antifungal activities, highlighting their potential in pharmacological applications (Mistry & Desai, 2006).

Antimicrobial Activity

Researchers synthesized pyridine derivatives, including those related to benzothiazole, and evaluated their antimicrobial activity. The study revealed variable and modest antimicrobial effectiveness against specific bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antitumor Activity

A series of carbamides containing isoxazolyl- and isothiazolylcarbamides were synthesized, with some showing high antitumor activity. This indicates the potential application of these compounds, including those related to 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, in cancer treatment (Potkin et al., 2014).

Fluorescent Probes

Researchers developed quinoline derivatives with fluorescence properties for potential application as fluorescent probes. These compounds, including benzothiazole derivatives, exhibited bathochromic shifts and high quantum yields in various solvents, suggesting their use in fluorescence-based applications (Bodke, Shankerrao, & Harishkumar, 2013).

Versatile Building Blocks

The study demonstrated the use of benzothiazole-based compounds as versatile building blocks for synthesizing various heterocycles, indicating the potential for wide-ranging applications in chemical synthesis (Darweesh et al., 2016).

properties

IUPAC Name

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-7-3-4-10-11(8(7)2)14-13(18-10)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGOOPMECUVLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CC(C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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